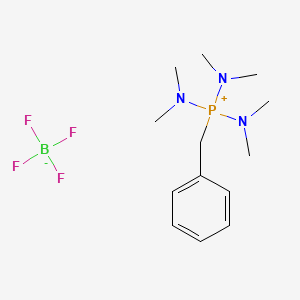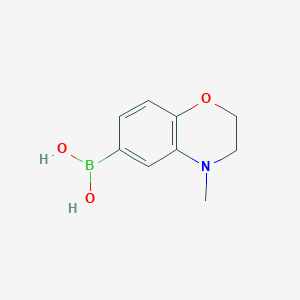
4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid
Vue d'ensemble
Description
“4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid” is a chemical compound with the empirical formula MFCD20441848 . It is a boronic acid derivative, a class of compounds that have been growing in interest, especially after the discovery of the drug bortezomib .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid” is represented by the formula CN1CCOC2=CC=C (B (O)O)C=C12 . This indicates that the compound contains a benzoxazine ring with a boronic acid group attached to it.
Chemical Reactions Analysis
While specific chemical reactions involving “4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid” are not available, boronic acids are known to undergo several types of reactions. For example, they can form boronate esters and boroxines, which are distinguished by their quick exchange kinetics .
Applications De Recherche Scientifique
Benzoxaborole Compounds in Therapeutic Uses
Benzoxaborole compounds, including derivatives similar to "4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid", have demonstrated a broad spectrum of applications in medicinal chemistry over the last decade. This versatility is attributed to their physicochemical and drug-like properties. Benzoxaboroles have been utilized in the design of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. The unique mechanism of action of benzoxaboroles, related to the electron-deficient nature of the boron atom, alongside their chemical versatility and ease of preparation, makes them highly significant in pharmaceutical research. Clinically used benzoxaborole derivatives include tavaborole for the treatment of onychomycosis and crisaborole for atopic dermatitis, with several others in various stages of clinical trials (Nocentini, Supuran, & Winum, 2018).
Antimicrobial and Plant Defence Applications
Benzoxazinoids, chemically related to benzoxaboroles, are specialized metabolites produced by plants, which serve as defense compounds against microbiological threats. These compounds have shown potential as antimicrobial scaffolds, with studies indicating that synthetic derivatives of the 1,4-benzoxazin-3-one backbone possess potent antimicrobial activities. This suggests the possibility of designing new antimicrobial compounds based on these scaffolds (de Bruijn, Gruppen, & Vincken, 2018).
Chemical Synthesis and Biological Significance
The synthesis and application of heterocyclic compounds, such as benzoxazines, are of great interest in medicinal chemistry due to their wide range of biological activities. These include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The structure of benzoxazines facilitates the development of new pharmaceuticals, highlighting the importance of these scaffolds in drug discovery (Sainsbury, 1991; Siddiquia, Alama, & Ahsana, 2010).
Propriétés
IUPAC Name |
(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-11-4-5-14-9-3-2-7(10(12)13)6-8(9)11/h2-3,6,12-13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKPNGSUPGAEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCN2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718341 | |
| Record name | (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid | |
CAS RN |
1015242-58-6 | |
| Record name | (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



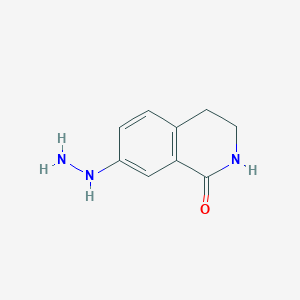

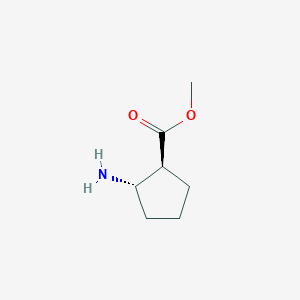
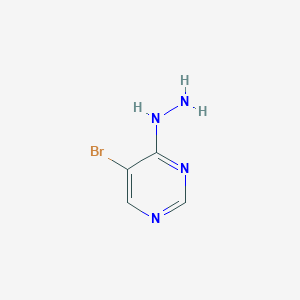
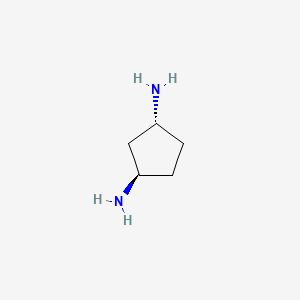
![6-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1506604.png)

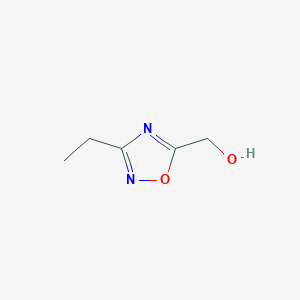
![(11bR)-2,6-Di-1-pyrenyl-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B1506634.png)
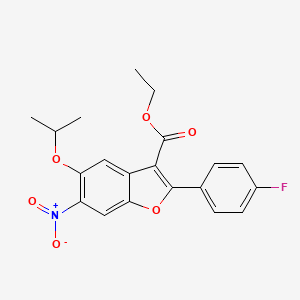
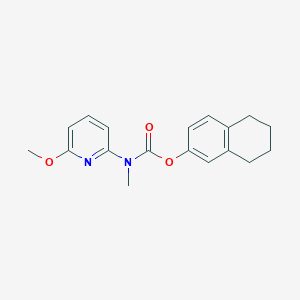
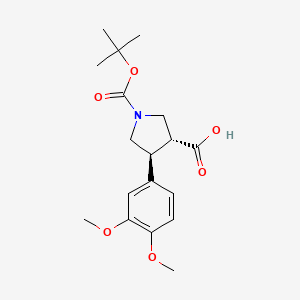
![7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1506656.png)
